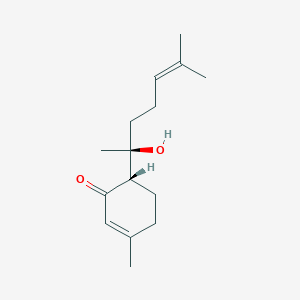
Hernandulcin
描述
Hernandulcin is a sesquiterpene compound with the molecular formula C15H24O2. It was first isolated from the leaves and flowers of the Mexican plant Lippia dulcis in 1985 by researchers Cesar M. Compadre and A. Douglas Kinghorn . Named after the Spanish physician Francisco Hernández, who described the plant in the 16th century, this compound is known for its intense sweetness, being more than 1,000 times sweeter than sucrose . This compound has a unique minty aftertaste and does not cause tooth decay, making it a potential candidate for use in oral hygiene products .
准备方法
Synthetic Routes and Reaction Conditions: The stereoselective synthesis of hernandulcin involves several key steps. One method includes the use of the Corey–Bakshi–Shibata reduction and the Kornblum–DeLaMare rearrangement . The synthesis starts with the preparation of (+)-hernandulcin on a multigram scale, followed by regioselective and stereoselective ketone reduction using the MeCBS reagent .
Industrial Production Methods: Recent advancements have led to the microbial production of this compound. Yeast cells capable of producing this compound and its derivatives have been engineered to express specific enzymes, such as (+)-epi-alpha-bisabolol synthase and cytochrome P450 enzymes . This method offers a sustainable and scalable approach to producing this compound industrially.
化学反应分析
Types of Reactions: Hernandulcin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, featuring a carbonyl group, a hydroxyl group, and a hydrophobic side chain, allows for these reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.
Reduction: The Corey–Bakshi–Shibata reduction employs borane (BH3) and chiral oxazaborolidine catalysts.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated and carboxylated forms, which can exhibit different levels of sweetness and other properties .
科学研究应用
Hernandulcin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactions.
Biology: Investigated for its potential as a natural sweetener in food products.
Medicine: Explored for its non-calorigenic properties, making it suitable for diabetic patients and those managing obesity.
作用机制
The sweetness of hernandulcin is attributed to its interaction with taste receptors on the tongue. The carbonyl and hydroxyl groups in its structure are crucial for binding to these receptors, triggering a sweet taste sensation . The exact molecular targets and pathways involved in this interaction are still under investigation, but it is known that this compound’s unique structure plays a significant role in its intense sweetness.
相似化合物的比较
Hernandulcin is unique among sesquiterpenes due to its intense sweetness. Similar compounds include:
4-β-Hydroxythis compound: Another sweet sesquiterpene found in Lippia dulcis.
Stevioside: A diterpene glycoside from Stevia rebaudiana, also known for its sweetness.
Rebaudioside A: Another sweet compound from Stevia rebaudiana, structurally different but functionally similar.
属性
IUPAC Name |
(6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-11(2)6-5-9-15(4,17)13-8-7-12(3)10-14(13)16/h6,10,13,17H,5,7-9H2,1-4H3/t13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQNKKAJVPMBDR-HIFRSBDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)(CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H](CC1)[C@](C)(CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905099 | |
| Record name | Hernandulcin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95602-94-1 | |
| Record name | (+)-Hernandulcin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95602-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hernandulcin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095602941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hernandulcin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HERNANDULCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V22TJL7NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


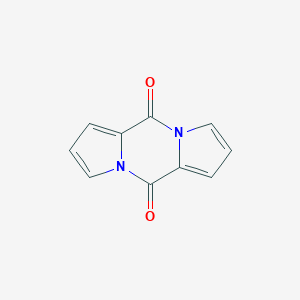
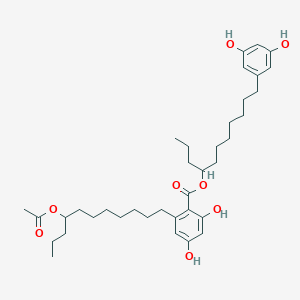

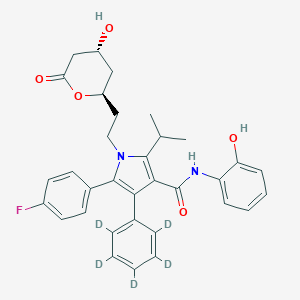

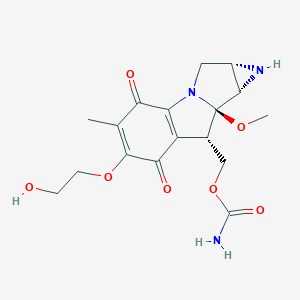
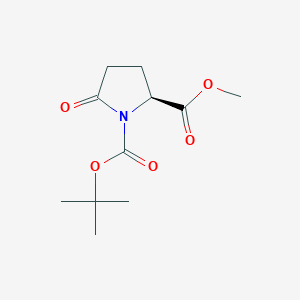
![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)
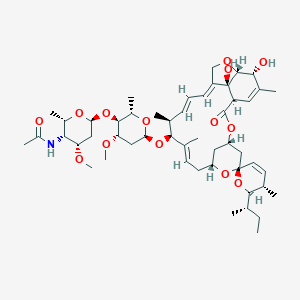


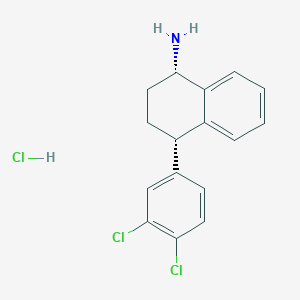
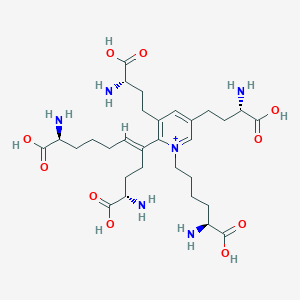
![5-[(6-Aminopurin-9-yl)methyl]-5-methyl-3-methylideneoxolan-2-one](/img/structure/B18304.png)
